molecular formula C24H31FO6 B1368337 Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-9-fluoro-11,21-dihydroxy-16-methyl-, (11beta,16beta)- CAS No. 5534-12-3

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-9-fluoro-11,21-dihydroxy-16-methyl-, (11beta,16beta)-

Cat. No. B1368337
CAS RN: 5534-12-3
M. Wt: 434.5 g/mol
InChI Key: FPVRUILUEYSIMD-QZIXMDIESA-N
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Description

The compound “Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-9-fluoro-11,21-dihydroxy-16-methyl-, (11beta,16beta)-” is a glucocorticoid . Glucocorticoids are a type of steroid hormone that is involved in a wide range of physiological processes, including the immune response and inflammation regulation .

Scientific Research Applications

Anti-Inflammatory Applications

  • Steroidal anti-inflammatory antedrugs like 11 beta,20-dihydroxy-3,20-dioxo-3'-(ethoxycarbonyl)-isoxazolino[16,17 - d]pregna-1,4-diene have been synthesized, showing potential for improved topical anti-inflammatory activity without increased adverse systemic activity (Kwon et al., 1995).

Synthesis and Chemical Modification

  • The synthesis of 11β,17α-dihydroxy-21-methylpregna-1,4-diene-3,20,21-trione 17-acylates from prednisolone, incorporating modifications like 21-hydroxymethylation and acylation, has been explored (Noguchi et al., 1968).

Nuclear Binding and Receptor Activation

  • Research on AtT-20 mouse pituitary tumor cells demonstrated that different glucocorticoids, including prednisolone, cause varying degrees of nuclear binding and receptor activation, highlighting the significance of this compound in cellular processes (Miyabe & Harrison, 1983).

NMR Spectroscopy in Structural Determination

  • NMR spectroscopy has been used to identify and characterize isomers of betamethasone, providing insights into the structural details of these compounds (Chan et al., 1996).

Microbial Conversion and Biotransformation

  • Microbial conversion studies, such as those on pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione acetates, reveal the complex pathways and potential applications in steroid transformation and synthesis (Fokina et al., 2003).

Synthesis of Progestative Drugs

  • Research on compounds like TX 066 (17 alpha-acetoxy-6-methyl-19-nor-4,6-pregna-diene-3,20-dione) highlights the synthesis and pharmacological profiling of new progestative drugs (Paris et al., 1983).

Bioactive Compounds in Plant Extracts

  • Studies on Nerium oleander have identified new pregnanes with potential anti-inflammatory and cytotoxic activities, expanding the understanding of bioactive steroidal compounds in plants (Bai et al., 2007).

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)23(17,25)19(29)11-22(18,4)24(13,20(30)12-26)31-14(2)27/h7-8,10,13,17-19,26,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVRUILUEYSIMD-QZIXMDIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-9-fluoro-11,21-dihydroxy-16-methyl-, (11beta,16beta)-

CAS RN

5534-12-3
Record name Betamethasone 17-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-9-fluoro-11,21-dihydroxy-16-methyl-, (11beta,16beta)-

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